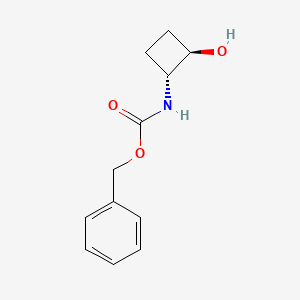
Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyl ((1R,2R)-2-oxocyclobutyl)carbamate.
Reduction: Formation of benzyl ((1R,2R)-2-hydroxycyclobutyl)amine.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Applications De Recherche Scientifique
Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl ((1R,2R)-2-hydroxycycloheptyl)carbamate
- Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Uniqueness
Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cycloheptyl and cyclohexyl analogs. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate |
InChI |
InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11-/m1/s1 |
Clé InChI |
PLFVELMTYZYSET-GHMZBOCLSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
C1CC(C1NC(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


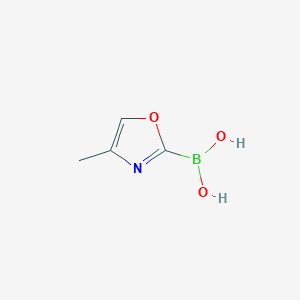
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)
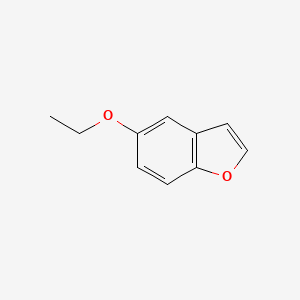
![4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)


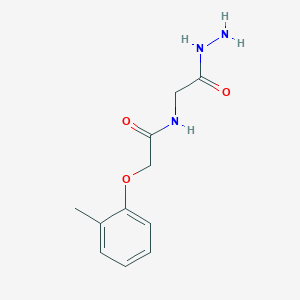
![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)

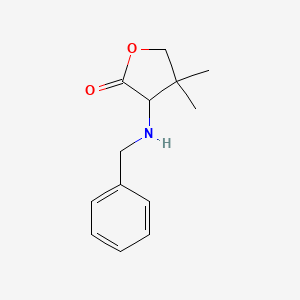
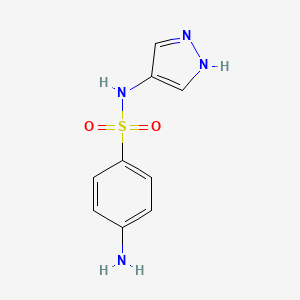
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)
